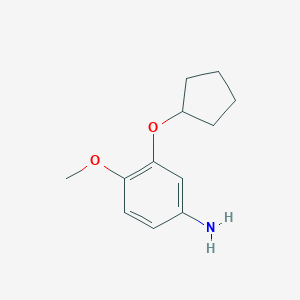

3-(Cyclopentyloxy)-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZIWWXZGHOMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381394 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154464-26-3 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopentyloxy 4 Methoxyaniline

Established Synthetic Routes to 3-(Cyclopentyloxy)-4-methoxyaniline

The traditional synthesis of this compound typically involves the construction of the substituted benzene (B151609) ring followed by the introduction or modification of the aniline (B41778) functional group. These routes are characterized by their reliability and are often the go-to methods in many laboratory settings.

A primary and highly effective method for the preparation of this compound is through the reduction of the corresponding nitro compound, 3-(Cyclopentyloxy)-4-methoxynitrobenzene. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, and a variety of reagents and conditions can be employed to achieve this conversion with high efficiency. acs.org The choice of method often depends on the scale of the reaction, the presence of other functional groups, and cost considerations.

The two main strategies for this reduction are catalytic hydrogenation and chemical reduction using metals. acs.org Catalytic hydrogenation is widely used due to its clean nature, often yielding the product without the need for extensive purification from spent reagents. acs.orgmdpi.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel, with hydrogen gas as the reductant. acs.org

Alternatively, chemical reduction with metals in acidic media is a robust and historically significant method. acs.org Reagents such as iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride, tin in hydrochloric acid, and zinc in acidic or neutral conditions are effective for this transformation. acs.orgyoutube.com These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of functional groups that could also be reduced.

Table 1: Common Methods for the Reduction of Nitroarenes to Anilines

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, various solvents (e.g., ethanol, ethyl acetate) | High yields, clean reaction, easy product isolation | Catalyst can be expensive, potential for reduction of other functional groups, requires specialized equipment for handling hydrogen gas |

| Metal Reduction (Fe) | Fe, NH₄Cl or CH₃COOH, in a protic solvent | Inexpensive, high functional group tolerance | Stoichiometric amounts of metal are required, leading to significant waste, workup can be tedious |

| Metal Reduction (Sn) | Sn, concentrated HCl | Effective and reliable | Generates tin-containing waste which is environmentally problematic |

| Metal Reduction (Zn) | Zn, CH₃COOH or HCl | Can be used for selective reductions | Can be less efficient than other methods, generates zinc waste |

The synthesis of the 3-(cyclopentyloxy)-4-methoxyphenyl core often begins with a more readily available precursor, such as 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The cyclopentyloxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of isovanillin (B20041) is deprotonated with a base (e.g., potassium carbonate) and then alkylated with a cyclopentyl halide, such as cyclopentyl bromide. google.com The resulting 3-cyclopentyloxy-4-methoxybenzaldehyde can then be converted to the corresponding nitro compound through nitration, followed by reduction to the target aniline.

Direct functionalization of the aniline core is also a viable strategy. N-alkylation and N-arylation of anilines are important reactions for building molecular complexity. Copper-promoted N-monoalkylation of anilines using alkyl boronic acids provides a direct route to N-alkylated products. researchgate.net Similarly, dialkyl carbonates in the presence of a zeolite catalyst can selectively mono-N-alkylate primary aromatic amines. researchgate.net For N-arylation, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds between anilines and aryl halides or triflates, although this is more relevant for creating diarylamines rather than the specific target compound of this article.

Novel and Advanced Synthetic Approaches for Substituted Aniline Analogues

Recent advances in catalysis have provided new and powerful tools for the synthesis of substituted anilines. These modern methods often offer advantages in terms of efficiency, selectivity, and environmental impact compared to more traditional approaches.

Molybdenum catalysis has emerged as a versatile tool in organic synthesis, with applications in a wide range of transformations including oxidation and reduction processes. numberanalytics.com Molybdenum catalysts have been successfully employed in the reduction of nitro compounds to amines. numberanalytics.com More advanced applications include the molybdenum(VI)-catalyzed synthesis of 2,4-di and 2,4,6-trisubstituted anilines from readily accessible ynones and allylic amines. rsc.org This approach allows for the construction of complex aniline derivatives in good to excellent yields under relatively simple reaction conditions. rsc.org The mechanism is thought to involve a cascade of reactions including aza-Michael addition, cyclization, and aromatization. rsc.org The use of molybdenum, a more earth-abundant metal compared to precious metals like palladium and platinum, makes these methods attractive from a sustainability perspective. researchgate.netresearchgate.net

The synthesis of anilines, particularly from nitroarenes, provides a clear illustration of the evolution from stoichiometric to catalytic methodologies. researchgate.net Stoichiometric reductions, such as the Béchamp reduction using iron and acid, were historically important for the industrial production of aniline. acs.org While robust and tolerant of many functional groups, these methods generate large amounts of metal-containing waste, making them less environmentally friendly. acs.org

In contrast, catalytic methods, especially catalytic hydrogenation, are highly atom-economical, with the only byproduct being water. mdpi.com These processes are generally more efficient and produce cleaner reaction mixtures, simplifying product isolation. researchgate.net The development of highly active and selective catalysts allows for the reduction of nitro groups in the presence of other reducible functionalities. youtube.com The table below provides a comparative overview of these two approaches.

Table 2: Comparison of Stoichiometric and Catalytic Reduction of Nitroarenes

| Feature | Stoichiometric Reduction (e.g., Fe/HCl) | Catalytic Hydrogenation (e.g., Pd/C, H₂) |

|---|---|---|

| Reagent Requirement | Stoichiometric or excess amounts of metal | Catalytic amounts of metal |

| Atom Economy | Low | High |

| Waste Generation | High (metal salts) | Low (minimal waste) |

| Selectivity | Generally good, can be highly selective | Can be very high, but may reduce other functional groups |

| Cost | Reagents are often inexpensive | Catalysts can be expensive, but are used in small amounts and can sometimes be recycled |

| Safety and Handling | Handling of strong acids may be required | Requires handling of flammable hydrogen gas under pressure |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a third pillar of catalysis alongside metal catalysis and biocatalysis. researchgate.netnumberanalytics.com In the context of aniline synthesis and derivatization, organocatalysis offers metal-free alternatives, which is particularly important in the synthesis of pharmaceuticals where metal contamination is a concern. researchgate.net

Organocatalytic methods have been developed for a variety of C-N bond-forming reactions. researchgate.netnih.gov For instance, chiral phosphoric acids can be used to catalyze the enantioselective addition of amines to various electrophiles, allowing for the construction of chiral amine-containing molecules. numberanalytics.com While direct synthesis of the aniline core via organocatalysis is less common, the derivatization of the aniline group or the aromatic ring using organocatalytic methods is a rapidly growing field. These approaches provide novel pathways to functionalized anilines with high levels of stereocontrol, which would be difficult to achieve using traditional methods. acs.org

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The primary and most versatile method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide or sulfonate in the presence of a base. In this specific case, the synthesis involves the reaction of 3-hydroxy-4-methoxyaniline with a suitable cyclopentylating agent.

The general reaction scheme is as follows:

Figure 1: General Williamson ether synthesis for this compound. X represents a leaving group such as Br, I, or OTs (tosylate).

Figure 1: General Williamson ether synthesis for this compound. X represents a leaving group such as Br, I, or OTs (tosylate).

The efficiency of this synthesis is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the cyclopentylating agent. Optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts.

Detailed Research Findings

While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of the Williamson ether synthesis and data from related phenolic etherifications provide a strong basis for understanding the key parameters for optimization.

Choice of Base: The selection of a suitable base is critical to deprotonate the phenolic hydroxyl group of 3-hydroxy-4-methoxyaniline, forming the more nucleophilic phenoxide ion. Common bases used in Williamson ether syntheses include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide, potassium hydroxide). Stronger bases like sodium hydride (NaH) can also be employed, often leading to faster reaction rates. The choice of base can influence the reaction's selectivity and the potential for side reactions.

Solvent Selection: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents such as acetonitrile (B52724) (MeCN), acetone (B3395972), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for Williamson ether synthesis. nih.gov These solvents effectively solvate the cation of the base while leaving the anionic nucleophile relatively free to react. The use of acetone as a solvent is often favored due to its lower cost and ease of removal. nih.gov

Leaving Group on the Cyclopentylating Agent: The rate of the SN2 reaction is also dependent on the nature of the leaving group. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. nih.gov Sulfonate esters, such as cyclopentyl tosylate or mesylate, are also excellent leaving groups and are frequently used to enhance reactivity. The selection often involves a trade-off between reactivity and the cost and stability of the cyclopentylating agent. For instance, while cyclopentyl iodide would be highly reactive, it is also more expensive and less stable than cyclopentyl bromide.

Temperature: The reaction temperature significantly impacts the rate of synthesis. Generally, higher temperatures lead to faster reactions. However, excessively high temperatures can promote side reactions, such as N-alkylation of the aniline functionality or decomposition of the reactants or products. Therefore, the temperature must be carefully optimized to achieve a balance between reaction speed and product purity. Many Williamson ether syntheses are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. nih.gov

Phase-Transfer Catalysis: To improve the efficiency of the reaction, particularly when dealing with heterogeneous mixtures (e.g., a solid inorganic base in an organic solvent), a phase-transfer catalyst (PTC) can be employed. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) or crown ethers, facilitate the transfer of the anionic nucleophile from the solid or aqueous phase into the organic phase where the alkylating agent resides. taylorandfrancis.com This can lead to increased reaction rates, milder reaction conditions, and higher yields.

The following interactive data tables illustrate hypothetical optimization studies based on typical results for Williamson ether synthesis.

Table 1: Effect of Base and Solvent on the Yield of this compound

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 85 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 12 | 88 |

| 3 | Cs₂CO₃ (1.5) | Acetonitrile | Reflux | 8 | 92 |

| 4 | NaOH (2.0) | DMF | 80 | 6 | 75 |

| 5 | NaH (1.2) | THF | 60 | 4 | 90 |

Reactants: 3-hydroxy-4-methoxyaniline (1.0 eq), Cyclopentyl Bromide (1.2 eq). Data is representative.

Table 2: Influence of Cyclopentylating Agent and Phase-Transfer Catalyst on Reaction Efficiency

| Entry | Cyclopentylating Agent (1.2 eq) | Base (1.5 eq) | Solvent | PTC (0.1 eq) | Time (h) | Yield (%) |

| 1 | Cyclopentyl Bromide | K₂CO₃ | Acetonitrile | None | 12 | 88 |

| 2 | Cyclopentyl Bromide | K₂CO₃ | Acetonitrile | TBAB | 8 | 94 |

| 3 | Cyclopentyl Tosylate | K₂CO₃ | Acetone | None | 6 | 95 |

| 4 | Cyclopentyl Chloride | K₂CO₃ | DMF | TBAB | 24 | 65 |

Reactants: 3-hydroxy-4-methoxyaniline (1.0 eq). Temperature: Reflux/80°C. Data is representative.

These tables demonstrate that a careful selection of reagents and conditions is paramount for the successful and efficient synthesis of this compound. The use of a highly reactive cyclopentylating agent like cyclopentyl tosylate or the addition of a phase-transfer catalyst can significantly improve reaction times and yields. The optimal conditions often involve a balance between cost, reactivity, and process safety, which are critical considerations for industrial-scale production.

Mechanistic Investigations of 3 Cyclopentyloxy 4 Methoxyaniline Reactivity

Oxidation Mechanisms of Substituted Anilines Relevant to 3-(Cyclopentyloxy)-4-methoxyaniline

The oxidation of anilines is a complex process that can yield a variety of products, such as nitrobenzenes, azobenzenes, benzoquinones, and polymeric materials, depending on the oxidant and reaction conditions. wikipedia.org The initial step in many oxidation pathways involves the nitrogen atom of the amino group, which is susceptible to electron removal. The mechanisms can be broadly categorized, with key pathways including hydrogen atom transfer, organocatalytic routes, and electrochemical oxidation.

A predominant mechanism for the initial oxidation of substituted anilines is Hydrogen Atom Transfer (HAT). nih.gov In this process, a neutral aniline (B41778) molecule loses a hydrogen atom from the amino group to an oxidizing species, resulting in the formation of an anilino radical (ArNH•). This pathway is distinct from a stepwise electron transfer followed by proton transfer.

Theoretical studies, such as those using density functional theory (DFT) to investigate the oxidation of substituted anilines by oxidants like ferrate(VI), have shown that the reaction proceeds via a HAT mechanism. nih.govresearchgate.net The formation of the substituted aniline radical is identified as the crucial, rate-determining step, with all subsequent products originating from this intermediate. nih.gov This mechanism is also proposed in photocatalytic oxidation systems, where an initial electron abstraction from the aniline forms a radical cation, which then undergoes proton abstraction to yield the anilino radical. nih.govresearchgate.net For this compound, the electron-rich nature of the ring, enhanced by the alkoxy substituents, facilitates this initial HAT step.

Organocatalysis offers an environmentally benign approach to the selective oxidation of anilines. dntb.gov.uarsc.org Depending on the catalytic system, substituted anilines can be selectively converted into products like azoxybenzenes or nitro compounds. rsc.org

One studied pathway involves the use of 2,2,2-trifluoroacetophenone as a catalyst in the presence of an oxidant like hydrogen peroxide. Mechanistic investigations suggest a pathway that does not involve a dioxirane intermediate, which is known to oxidize anilines directly to nitro compounds. Instead, the proposed mechanism involves the formation of phenylhydroxylamine and nitrosobenzene as key intermediates. These two species then react in a condensation step to form the azoxybenzene product. rsc.org This selective pathway highlights how the choice of catalyst can steer the reaction away from complete oxidation and towards specific dimeric products.

Electrochemical methods provide a powerful tool for studying and performing oxidation reactions of aniline derivatives. nih.govnih.gov The oxidation potential of anilines is dependent on their structure, with substitution patterns playing a key role. nih.gov The general mechanism for the electrochemical oxidation of simple amines, including anilines, involves the initial removal of an electron from the lone pair on the nitrogen atom. nih.gov

This one-electron oxidation generates a radical cation intermediate. The fate of this intermediate determines the final products. In the case of aniline derivatives, this can lead to polymerization, forming polyaniline, or to the formation of various dimeric and oligomeric species. mdpi.com Studies have shown that the pH of the medium significantly affects the electrochemical oxidation process and the nature of the products formed. mdpi.com For instance, at neutral pH, the formation of phenazine-like oligomers has been observed, whereas these are not formed in strongly acidic media. mdpi.com

Kinetic and Thermodynamic Parameters of this compound Transformations

A study on the oxidative coupling reaction of aniline with promethazine provided detailed thermodynamic parameters. researchgate.net The positive values for Gibbs free energy (ΔG) and enthalpy of activation (ΔH) indicated a non-spontaneous and endothermic process. researchgate.net The kinetics of oxidation for various substituted anilines by imidazolium chlorochromate were found to be first order with respect to the aniline, the oxidant, and H⁺ concentration. epa.gov Furthermore, the reduction of nitrobenzene (B124822) to aniline over a PdO/TiO₂ catalyst was reported to have a very low apparent activation energy of 10.8 kJ/mol, highlighting the efficiency of certain catalytic systems. nih.gov

The following table presents representative kinetic and thermodynamic data from studies on aniline and its derivatives, which can serve as a reference for estimating the behavior of this compound.

| Reaction | Parameter | Value | Reference Compound(s) |

|---|---|---|---|

| Oxidative Coupling with Promethazine | Activation Energy (Ea) | 9.3369 kJ/mol | Aniline |

| Enthalpy of Activation (ΔH) | +6.826 kJ/mol | ||

| Entropy of Activation (ΔS) | -0.2447 kJ/mol·K | ||

| Gibbs Free Energy of Activation (ΔG*) | +79.7797 kJ/mol | ||

| Oxidation by Horseradish Peroxidase | Hammett Susceptibility Factor (ρ) | -6.0 ± 0.7 | Monosubstituted Anilines |

| Catalytic Transfer Hydrogenation | Apparent Activation Energy (Ea) | 10.8 kJ/mol | Nitrobenzene to Aniline |

This table presents a selection of kinetic and thermodynamic parameters for reactions involving aniline and its derivatives. The data is sourced from references researchgate.net, cdnsciencepub.com, and nih.gov.

Given that the cyclopentyloxy and methoxy (B1213986) groups are both electron-donating, they would be expected to lower the activation energy for oxidation reactions compared to unsubstituted aniline by stabilizing the electron-deficient transition state.

Influence of Substituent Electronic and Steric Effects on Reaction Selectivity and Rate

The electronic and steric effects of substituents on the aniline ring are paramount in controlling reaction rates and selectivity. The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and cyclopentyloxy (-OC₅H₉), present in this compound, are EDGs. They increase the electron density of the aromatic ring through resonance and inductive effects. This enhanced electron density makes the aniline more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com It also increases the basicity of the amine compared to unsubstituted aniline. chemistrysteps.com In oxidation reactions, EDGs facilitate the initial electron removal or hydrogen abstraction, thereby increasing the reaction rate. epa.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring, making the aniline less reactive in electrophilic substitutions and less basic. chemistrysteps.comresearchgate.net They retard the rate of oxidation by making the initial electron removal more difficult. epa.gov

The Hammett equation is often used to quantify these electronic effects, correlating reaction rate constants with substituent constants (σ). A negative value for the reaction constant (ρ), as observed in the oxidation of anilines (ρ = -6.0), indicates that the reaction is favored by electron-donating substituents. cdnsciencepub.com

Steric Effects: The size and position of substituents can influence reactivity by sterically hindering the approach of a reagent to the reactive site (the amino group or the aromatic ring). The cyclopentyloxy group in this compound is bulkier than the methoxy group and could potentially influence the regioselectivity of reactions by blocking access to the adjacent ortho position.

| Substituent Type | Effect on Electron Density | Effect on Basicity | Effect on Oxidation Rate | Examples |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -OC₅H₉) | Increases | Increases | Increases | Methoxy, Cyclopentyloxy |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreases | Decreases | Decreases | Nitro, Chloro, Carboxyl |

This table summarizes the general influence of substituent electronic effects on the properties and reactivity of anilines, based on information from references chemistrysteps.com, epa.gov, and researchgate.net.

Elucidation of Reaction Intermediates and Transition State Structures

Identifying reaction intermediates is key to confirming a proposed reaction mechanism. In the oxidation of substituted anilines, several key intermediates have been identified or proposed based on experimental and computational evidence.

Radical Cations and Neutral Radicals: The most common initial intermediates in oxidation reactions are the aniline radical cation (ArNH₂•⁺), formed by single-electron transfer (SET), and the anilino radical (ArNH•), formed by hydrogen atom transfer (HAT). nih.govnih.govresearchgate.net Electron spin resonance (ESR) analysis has confirmed the presence of the aniline radical cation as an important intermediate in certain photocatalytic oxidation systems. nih.gov Computational studies confirm that the formation of the substituted aniline radical is a crucial step from which other products are formed. nih.gov

Hydroxylamine and Nitroso Derivatives: In organocatalytic oxidations, particularly those aiming for azoxy products, N-phenylhydroxylamine (PhNHOH) and nitrosobenzene (PhNO) are key intermediates. rsc.org These are formed through the stepwise oxidation of the aniline, and their subsequent condensation leads to the final product.

Dimeric Intermediates: The coupling of radical intermediates can lead to dimeric species. For example, N,N'-diphenylhydrazine has been identified as a secondary product in the photocatalytic oxidation of aniline, which is then further oxidized to azobenzene. nih.govresearchgate.net

The transition state for the initial HAT step in aniline oxidation involves the simultaneous breaking of the N-H bond and the formation of a new bond between the hydrogen and the oxidant. The stability of this transition state is influenced by the substituents on the aniline ring. Electron-donating groups, such as those in this compound, can stabilize the developing positive charge on the nitrogen or the radical character, thus lowering the energy of the transition state and accelerating the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 3-(cyclopentyloxy)-4-methoxyaniline can be achieved.

Similarly, a predicted ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The aromatic carbons would show signals in the downfield region (δ 100-160 ppm), with the carbons attached to the oxygen atoms being the most deshielded. The methoxy (B1213986) carbon would appear around δ 55-60 ppm. The carbons of the cyclopentyl ring would resonate in the upfield region (δ 20-80 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.0 | 110 - 120 |

| C-NH₂ | - | 135 - 145 |

| C-OCH₃ | - | 145 - 155 |

| C-O-Cyclopentyl | - | 140 - 150 |

| OCH₃ | ~3.8 (s, 3H) | ~56 |

| O-CH (Cyclopentyl) | ~4.5 (m, 1H) | ~80 |

| CH₂ (Cyclopentyl) | 1.5 - 2.0 (m, 8H) | 24, 33 |

| NH₂ | Broad singlet | - |

Note: This is a generalized prediction. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇NO₂), the calculated monoisotopic mass is 207.12593 Da. researchgate.net HRMS analysis would be expected to yield a high-resolution mass measurement that closely matches this theoretical value, confirming the molecular formula.

Fragmentation analysis in mass spectrometry provides valuable structural information by identifying the characteristic fragments produced from the parent ion. While detailed experimental fragmentation data for this compound is not widely published, predicted collision cross section values for various adducts are available. researchgate.net For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 208.13321. researchgate.net

Common fragmentation pathways for this molecule under techniques like electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of the ether linkages and the loss of the cyclopentyl group or the methoxy group.

Table 2: Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.13321 |

| [M+Na]⁺ | 230.11515 |

| [M-H]⁻ | 206.11865 |

| [M]⁺ | 207.12538 |

Data sourced from PubChemLite. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region. The aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkages would produce strong absorptions in the 1000-1300 cm⁻¹ region. Specifically, the aryl-alkyl ether would have a strong band around 1250 cm⁻¹. The aliphatic C-H stretching of the cyclopentyl and methoxy groups would be observed just below 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Aryl-Alkyl) | C-O Stretch (asymmetric) | 1230 - 1270 |

| Ether (Alkyl) | C-O Stretch (symmetric) | 1000 - 1075 |

| Methoxy & Cyclopentyl | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid by mapping the electron density of the atoms in three-dimensional space. A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Currently, there are no published crystal structures for this compound in crystallographic databases. If suitable crystals could be grown, this technique would provide invaluable data, including information on intermolecular interactions such as hydrogen bonding involving the amine group, which would influence the crystal packing.

Application of Advanced Spectroscopic Techniques for In-situ Mechanistic Monitoring

The real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques like IR and NMR can be adapted for in-situ analysis.

In-situ IR Spectroscopy : Techniques such as Attenuated Total Reflectance (ATR)-FTIR allow for the continuous monitoring of a reaction mixture. acs.orgnih.gov In the synthesis of this compound, for instance, by Williamson ether synthesis from 3-amino-4-methoxyphenol (B1628830) and a cyclopentyl halide, one could monitor the disappearance of the phenolic O-H stretch and the appearance of the C-O-C ether stretch to track the reaction progress. acs.org

In-situ NMR Spectroscopy : Flow NMR spectroscopy is an emerging technique for real-time reaction monitoring. researchgate.net By flowing the reaction mixture through an NMR tube within the spectrometer, one could observe the changes in the ¹H or ¹³C NMR spectra as the reaction proceeds. This would allow for the direct observation of the formation of the product and any intermediates, providing detailed mechanistic information.

While specific studies on the in-situ monitoring of the synthesis of this compound are not available, the principles of these techniques are broadly applicable to reactions involving aromatic amines and ethers. acs.orgresearchgate.net

Computational Chemistry Approaches for 3 Cyclopentyloxy 4 Methoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. researchgate.net DFT calculations can provide deep insights into the electronic properties, thermodynamic stability, and chemical reactivity of 3-(Cyclopentyloxy)-4-methoxyaniline.

Detailed research findings from hypothetical DFT calculations on this compound could reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The reactivity of the molecule can be further explored by analyzing the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the amine group and the electron-rich aromatic ring are expected to be key sites for chemical reactions. The stability of the molecule can be assessed by calculating its total electronic energy and comparing it to that of its isomers or potential degradation products.

Hypothetical DFT Calculation Results for this compound

| Parameter | Value | Description |

| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Total Energy | -850.12 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations on this molecule are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of this compound and its interactions with its environment.

A key aspect of this compound's structure is the flexibility of the cyclopentyloxy group and its connection to the aromatic ring. MD simulations can explore the different possible conformations (rotamers) of this group and determine their relative energies and populations at a given temperature. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and solvent molecules or a biological target. For instance, simulations in water could reveal the nature and dynamics of hydrogen bonds between the amine group and water molecules. Understanding these interactions is fundamental to predicting the solubility and transport properties of the molecule.

Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 180° (anti) | 0.0 | 60 |

| 2 | 60° (gauche) | 1.2 | 20 |

| 3 | -60° (gauche) | 1.2 | 20 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulations on this molecule are not publicly available.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with a particular property of interest. mdpi.com This approach is widely used in medicinal chemistry and materials science to predict the properties of new or untested compounds. nih.gov

For this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or partition coefficient. The first step in building a QSPR model is to calculate a set of molecular descriptors for a series of related aniline (B41778) derivatives with known experimental data for the property of interest. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property. This model can then be used to predict the property for this compound based on its calculated descriptors.

Hypothetical Molecular Descriptors for this compound for QSPR Modeling

| Descriptor | Value | Description |

| Molecular Weight | 207.27 g/mol | The sum of the atomic weights of all atoms in the molecule. aablocks.com |

| LogP | 2.8 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | The sum of the surface areas of polar atoms, related to membrane permeability. |

| Number of Rotatable Bonds | 4 | The number of bonds that allow for free rotation, indicating molecular flexibility. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Analysis and Energy Landscape Mapping

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of the reactants, products, intermediates, and transition states along the reaction coordinate.

For this compound, a potential reaction of interest could be an electrophilic aromatic substitution, a common reaction for anilines. Computational methods, particularly DFT, can be used to model the step-by-step mechanism of such a reaction. By calculating the energies of all the species involved, an energy landscape can be constructed.

Hypothetical Energy Profile for an Electrophilic Bromination of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Aniline + Br₂) | 0 |

| π-complex | -2.5 |

| σ-complex (Transition State) | +15.8 |

| Intermediate | +5.2 |

| Products (Bromoaniline + HBr) | -10.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific reaction pathway analyses on this molecule are not publicly available.

Applications in Advanced Organic Synthesis

3-(Cyclopentyloxy)-4-methoxyaniline as a Key Building Block in Complex Molecule Construction

The primary documented application of this compound is as a pivotal building block in medicinal chemistry, particularly for the synthesis of highly potent and selective enzyme inhibitors. Research has demonstrated its integral role in constructing molecules that target phosphodiesterase 4 (PDE4), an enzyme class implicated in inflammatory pathways.

The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a core component of established PDE4 inhibitors like Rolipram and its analogs. Consequently, this compound serves as a direct precursor to these complex therapeutic candidates. For instance, it has been used in the synthesis of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, which are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production through their inhibition of PDE4. koreascience.kr In these syntheses, the aniline (B41778) is typically derived from the reduction of the corresponding nitrobenzene (B124822) precursor, 3-cyclopentyloxy-4-methoxynitrobenzene. koreascience.kr

Patented synthetic routes explicitly detail the use of this compound as a nucleophile. In one example, it reacts with 5-acetyl-2-ethyl-4-nitro-6-phenylpyridazin-3(2H)-one to form 5-acetyl-4-{[3-(cyclopentyloxy)-4-methoxyphenyl]amino}-2-ethyl-6-phenylpyridazin-3(2H)-one, a key intermediate in a series of PDE4 inhibitors. google.com Similarly, it has been reacted with phthalic anhydride (B1165640) to produce N-[3-(cyclopentyloxy)-4-methoxyphenyl]phthalimide, a precursor for isothiazolinone-based compounds that also exhibit PDE4 and TNF-α inhibitory activity. googleapis.com

| Target Molecule Class | Specific Example Synthesized | Synthetic Role of this compound |

| PDE4/TNF-α Inhibitors | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone koreascience.kr | Key structural scaffold, introduced via the aniline functional group. |

| Pyridazinone-based PDE4 Inhibitors | 5-acetyl-4-{[3-(cyclopentyloxy)-4-methoxyphenyl]amino}-2-ethyl-6-phenylpyridazin-3(2H)-one google.com | Nucleophile in aromatic substitution reaction. |

| Isothiazolinone-based PDE4/TNF-α Inhibitors | N-[3-(Cyclopentyloxy)-4-methoxyphenyl]phthalimide googleapis.com | Starting reagent for building the heterocyclic system. |

Precursor for the Synthesis of Functionalized Polymers and Advanced Materials with Specific Properties

While specific examples of polymers derived directly from this compound are not widely reported in mainstream literature, its chemical nature as a substituted aniline makes it a strong candidate for creating functionalized polymers. The field of materials science extensively uses aniline and its derivatives to synthesize polyanilines, a class of conductive polymers. rsc.orgscilit.comacs.org

The polymerization of anilines typically proceeds via chemical or electrochemical oxidation, linking monomers through the amine nitrogen and positions on the aromatic ring. The properties of the resulting polymer are heavily influenced by the substituents on the aniline monomer. rsc.orgrsc.org

In the case of this compound, the presence of the bulky, non-polar cyclopentyloxy group and the polar methoxy (B1213986) group would be expected to impart specific properties to a corresponding polyaniline:

Solubility: The substituents could enhance solubility in common organic solvents, which is a significant advantage for solution-based processing and film formation. rsc.org

Morphology: The steric hindrance from the cyclopentyloxy group could influence the polymer chain packing, leading to unique surface morphologies, from hierarchical structures to spherical nanoparticles. rsc.org

Electronic Properties: The electron-donating nature of the methoxy and cyclopentyloxy groups would modulate the electronic structure and conductivity of the polymer backbone.

Therefore, this compound represents a potential monomer for developing advanced materials such as sensors, electrochromic devices, and antistatic coatings. rsc.orgacs.org

Intermediate in the Production of Specialized Dyes and Pigments

Aniline and its derivatives are foundational to the dye industry, serving as the starting point for a vast array of synthetic colorants, most notably azo dyes. researchgate.netprintwiki.orgtrc-leiden.nl Azo dyes, which account for a significant portion of modern dyes, are characterized by the nitrogen-nitrogen double bond (-N=N-) that acts as a chromophore. libretexts.org

The synthesis of an azo dye involves a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures to convert the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). britannica.com

Azo Coupling: The diazonium salt, which is an excellent electrophile, is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or another aniline. chemistrysteps.com

This compound is an ideal candidate for the amine component in this process. The specific substituents on its ring would act as auxochromes, groups that modify the light-absorbing properties of the chromophore. The combination of the cyclopentyloxy and methoxy groups would be expected to influence the final color, solubility, and lightfastness of the resulting dye, making it an intermediate for specialized pigments with tailored properties.

Derivatization Reactions and Strategic Functional Group Transformations

The reactivity of this compound is dominated by its nucleophilic primary amine and the activated aromatic ring. This allows for a wide range of strategic derivatizations.

Reactions at the Amino Group:

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This transformation is not only a synthetic step towards more complex molecules but is also a common strategy to moderate the high reactivity of the aniline ring during electrophilic substitution. libretexts.org The reaction with phthalic anhydride to form an imide is a documented example. googleapis.com

N-Alkylation/Arylation: The amine can act as a nucleophile to form new carbon-nitrogen bonds, as seen in its reaction with the activated pyridazinone ring system to displace a nitro group. google.com

Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution): The -NH₂ group, along with the -OCH₃ and -OC₅H₉ groups, are strong activating, ortho-para directing groups. byjus.com This makes the aromatic ring highly susceptible to electrophilic attack.

Halogenation: Direct reaction with reagents like bromine water would likely lead to poly-substitution due to the high activation of the ring. youtube.com Monosubstitution would require moderating the reactivity, for example, by first converting the amine to an amide. libretexts.org

Nitration and Friedel-Crafts Reactions: Direct nitration or Friedel-Crafts reactions on anilines are often problematic. The strongly acidic conditions of nitration can protonate the amine to form the anilinium ion, which is a deactivating, meta-directing group. byjus.comyoutube.com Similarly, the amine can act as a Lewis base and complex with the Lewis acid catalyst (e.g., AlCl₃) in Friedel-Crafts reactions, deactivating the ring. libretexts.org These reactions are typically performed after protecting the amine group as an amide.

| Reaction Type | Reagent/Conditions | Product Type | Purpose/Remarks |

| Imide Formation | Phthalic Anhydride, Acetic Acid, Reflux googleapis.com | Phthalimide | Intermediate for heterocyclic synthesis. |

| Nucleophilic Aromatic Substitution | Activated Nitro-Aryl Compound google.com | N-Aryl Aniline Derivative | C-N bond formation for complex molecules. |

| Diazotization | NaNO₂, HCl, 0-5 °C britannica.com | Diazonium Salt | Reactive intermediate for azo dyes and other derivatives. |

| Acylation (Protection) | Acetic Anhydride libretexts.org | Acetanilide (B955) Derivative | Moderates ring activity for controlled electrophilic substitution. |

| Halogenation | Bromine byjus.com | Bromo-substituted Aniline | Functionalization of the aromatic ring. |

Role in Medicinal Chemistry and Biological Research

3-(Cyclopentyloxy)-4-methoxyaniline as a Precursor to Pharmacologically Active Compounds

This compound serves as a critical starting material or key intermediate in the synthesis of a range of pharmacologically active compounds. Its most notable application is in the multi-step synthesis of Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. nih.govjddonline.com The core structure of the aniline (B41778) is essential for building the final phthalimide-based structure of Apremilast.

Beyond Apremilast, this aniline is a precursor for other classes of experimental compounds. Researchers have utilized it to create novel 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, which have been investigated for their anti-inflammatory properties. iiarjournals.orgmedpagetoday.com Furthermore, it forms the basis for the synthesis of certain pyrrolizidinone derivatives developed as potent inhibitors of phosphodiesterase IVb (PDE4B). researchgate.net Its versatile chemical nature allows for its integration into various heterocyclic systems, making it a valuable building block in medicinal chemistry.

Synthesis and Biological Evaluation of 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Derivatives

A specific area of research has focused on the synthesis and biological assessment of 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. iiarjournals.orgmedpagetoday.comjptcp.com These compounds are synthesized from the parent aniline, this compound, to explore their potential as inhibitors of tumor necrosis factor-alpha (TNF-α) production. jptcp.com

In a study dedicated to these derivatives, various analogs were synthesized and evaluated in vitro for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The research highlighted that specific substitutions on the isoindolinone ring system were crucial for activity. Among the synthesized compounds, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone was identified as the most potent inhibitor of TNF-α production within this series. iiarjournals.org This investigation underscores the utility of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety as a key pharmacophore for generating novel TNF-α modulating agents. iiarjournals.orgjptcp.com

Enzyme Inhibition Studies of Derived Compounds, including COX-2, PDE4B, and TNF-α Inhibition

Compounds derived from this compound have been the subject of numerous enzyme inhibition studies, targeting key mediators of inflammation.

Phosphodiesterase 4 (PDE4) Inhibition: The most prominent derivative, Apremilast, is a potent PDE4 inhibitor. nih.gov PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that modulates inflammatory responses. By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn downregulates the expression of multiple pro-inflammatory cytokines. nih.govmdpi.com Apremilast has been shown to inhibit PDE4 with an IC50 value of approximately 74 nM. nih.gov Studies have also explored derivatives that show selectivity for specific PDE4 isoforms, such as PDE4B, which may offer a more targeted therapeutic effect. iiarjournals.org

TNF-α Inhibition: The inhibition of TNF-α, a primary cytokine in systemic inflammation, is a key therapeutic target. Apremilast has been demonstrated to potently inhibit the spontaneous release of TNF-α from human rheumatoid synovial membrane cultures and from LPS-stimulated human monocytes, with an IC50 of 55 nM in the latter. researchgate.net Separately, the 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives were specifically designed and evaluated for their TNF-α inhibitory activity, with certain analogs showing significant potency. iiarjournals.org

Cyclooxygenase-2 (COX-2) Pathway: While direct inhibition of the COX-2 enzyme by these derivatives is not their primary mechanism, they do interact with the broader inflammatory cascade that involves COX-2. The inflammatory factor Interleukin-1α (IL-1α) is known to induce the production of COX-2. Research has shown that Apremilast can protect epidermal stem cells from IL-1α-induced dysfunction, thereby counteracting the downstream inflammatory effects that include COX-2 induction. nih.gov This indicates an indirect modulatory effect on pathways involving COX-2.

| Compound/Derivative Class | Target Enzyme/Cytokine | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Apremilast | PDE4 | ~74 nM | nih.gov |

| Apremilast | TNF-α (LPS-stimulated monocytes) | 55 nM | researchgate.net |

| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone | TNF-α Production | Identified as most potent in its series | iiarjournals.org |

Molecular Docking and In Silico Design in Drug Discovery Initiatives

The development of inhibitors derived from this compound has been significantly aided by computational methods. Molecular docking and other in silico design strategies are routinely used to understand how these molecules interact with their biological targets and to guide the synthesis of more potent and selective compounds. googleapis.com

For instance, molecular modeling studies have been crucial in elucidating the interactions of this chemical class with the active site of PDE4. jddonline.comnih.gov These studies help to explain the basis of inhibitor potency and isoform selectivity. Computational techniques such as pharmacophore-based virtual screening and molecular dynamics simulations allow researchers to efficiently screen large chemical libraries for novel PDE4 inhibitor candidates. nih.govspondylitis.org By analyzing the binding modes and energies, scientists can predict which modifications to the core structure, including the 3-(cyclopentyloxy)-4-methoxyphenyl group, are likely to enhance binding affinity and selectivity for the target enzyme, thereby accelerating the drug discovery process. reachmd.comscribd.com

Potential for Derivatization in the Development of Anti-inflammatory and Anti-cancer Agents

The core structure of this compound provides a versatile platform for derivatization, with significant potential in developing novel therapeutic agents.

Anti-inflammatory Agents: The established success of Apremilast validates the potential of this scaffold in creating potent anti-inflammatory drugs. nih.govepo.org The ability of its derivatives to inhibit both PDE4 and TNF-α production makes this chemical class a rich source for the development of new treatments for a wide range of inflammatory and autoimmune diseases. iiarjournals.orgresearchgate.net Research continues into synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic profiles. uniroma1.it

Structure Activity Relationship Sar Studies

Impact of Cyclopentyloxy and Methoxy (B1213986) Substituents on Receptor Binding and Biological Efficacy

The cyclopentyloxy and methoxy groups are fundamental to the biological activity of many compounds derived from 3-(cyclopentyloxy)-4-methoxyaniline, particularly in the context of PDE4 inhibition. In the archetypal PDE4 inhibitor, rolipram, which features the 3-(cyclopentyloxy)-4-methoxyphenyl moiety, these two groups are known to occupy distinct hydrophobic pockets within the enzyme's active site. drugbank.com Specifically, the methoxy group is reported to fit into the Q1 pocket, while the larger cyclopentyloxy group binds within the Q2 pocket. This dual occupancy is a critical factor for high-affinity binding and potent inhibition of the enzyme.

The importance of these substituents is further underscored by studies on other PDE4 inhibitors. For instance, roflumilast, another potent PDE4 inhibitor, incorporates cyclopropylmethoxy and difluoromethoxy groups that are believed to interact with the same Q1 and Q2 hydrophobic pockets, respectively. This highlights a recurring theme in the SAR of PDE4 inhibitors: the necessity of appropriately sized alkoxy substituents at the 3- and 4-positions of the phenyl ring to achieve high efficacy.

Systematic Investigations of Structural Modifications on Derivative Potency and Selectivity

Systematic investigations into structural modifications of the 3-(cyclopentyloxy)-4-methoxyphenyl core have provided valuable insights into optimizing potency and selectivity. Studies on a series of 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) derivatives have revealed key SAR trends. For example, replacement of the 4-methoxy group with a difluoromethoxy group has been shown to enhance inhibitory activity against PDE4. researchgate.net

Further modifications on the amide nitrogen of these benzamides have also demonstrated a significant impact on potency. The nature of the substituent on the nitrogen atom can drastically alter the compound's biological profile. For instance, a 2-chlorophenyl substituent was found to be more potent than a pyridin-3-yl group, which in turn was more potent than a simple phenyl or an N-methyl-N-(pyridin-2-yl) group. researchgate.net

In a series of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (B10781893) analogues, the 3-cyclopentyloxy-4-methoxy-benzyl moiety was identified as a lead structure for developing highly potent and selective PDE4 inhibitors, with potencies reaching the nanomolar range (10-300 nM). drugbank.com This underscores the versatility of this core in creating diverse and potent derivatives.

The following table summarizes the structure-activity relationships for a series of 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418) derivatives, highlighting the impact of modifications to the linker and terminal amine on PDE4D inhibitory activity.

| Compound | Linker and Terminal Amine | IC₅₀ (µM) for PDE4D |

| GEBR-7b | -CH=N-O-(CH₂)₂-N(CH₃)₂ | >10 |

| Analog 1 | -CH=N-O-(CH₂)₃-N(CH₃)₂ | 1.2 |

| Analog 2 | -CH=N-O-(CH₂)₄-N(CH₃)₂ | 0.8 |

| Analog 3 | -CH=N-O-(CH₂)₂-morpholine | 5.4 |

| Analog 4 | -CH=N-O-(CH₂)₃-morpholine | 0.5 |

Data sourced from studies on 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives.

Rational Design of Analogues Based on Comprehensive SAR Insights

The accumulation of SAR data has enabled the rational design of novel analogues with improved pharmacological profiles. A key strategy has been the retention of the core 3-(cyclopentyloxy)-4-methoxyphenyl moiety while exploring a wide range of substituents at other positions to enhance potency, selectivity, and pharmacokinetic properties.

For example, based on the understanding that the 3-cyclopentyloxy-4-methoxybenzyl group is a potent pharmacophore, a series of 8-substituted adenines were designed and synthesized, leading to the discovery of compounds with nanomolar potency and significant selectivity for certain PDE4 subtypes. drugbank.com One notable example, the 3-thienyl derivative, exhibited potent inhibition of PDE4B, D3, and D5 subtypes with 20- to 200-fold selectivity over other subtypes. drugbank.com

In another example of rational design, a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives were developed by modifying the linker between the catecholic moiety and a terminal cycloamine. This led to the identification of compounds with increased potency for PDE4D and good selectivity over other PDE4 isoforms. nih.gov This approach demonstrates how systematic variation of different molecular regions, guided by SAR, can lead to the development of more refined drug candidates.

Integrated In Vitro and Computational Approaches for SAR Elucidation

The elucidation of SAR for this compound derivatives has been greatly enhanced by the integration of in vitro biological testing and computational modeling. Molecular docking studies have been instrumental in visualizing how these molecules fit into the active site of their target proteins, such as PDE4.

Computational models have confirmed the critical role of the cyclopentyloxy and methoxy groups in anchoring the molecule within the hydrophobic Q1 and Q2 pockets of the PDE4 active site. drugbank.com These models provide a structural basis for the observed SAR and allow for the predictive design of new analogues. For instance, by understanding the spatial constraints of the binding pockets, chemists can design substituents that optimize interactions and improve binding affinity.

In the development of selective PDE4D inhibitors based on a 3-(cyclopentyloxy)-4-methoxybenzaldehyde scaffold, molecular modeling highlighted the crucial role of a polar alkyl chain in conferring selective enzyme interaction. nih.gov This computational insight, combined with in vitro screening, guided the synthesis of new series of molecules with improved properties. This synergistic approach, where computational predictions are tested and refined through experimental data, accelerates the drug discovery process and leads to a more profound understanding of the underlying SAR.

Metabolic Pathways and Environmental Fate

Biotransformation Mechanisms of Aniline (B41778) Derivatives

The biotransformation of aniline derivatives is a critical process that determines their persistence and toxicity in biological systems. Microorganisms, in particular, play a central role in metabolizing these compounds. The primary mechanisms involve enzymatic modifications that alter the structure of the aniline molecule, often leading to its breakdown into less complex substances.

The major metabolic pathway for aniline biodegradation involves oxidative deamination to produce catechol. nih.gov This catechol intermediate is then further metabolized through the ortho- or meta-cleavage pathways, breaking the aromatic ring and forming intermediates such as cis,cis-muconic acid, beta-ketoadipic acid, and eventually succinic acid and carbon dioxide, which can be integrated into central metabolic cycles. nih.gov Studies using Pseudomonas and Rhodococcus species have confirmed the catechol pathway as a primary route for aniline degradation. nih.govnih.gov For instance, research on Pseudomonas sp. CIT1 showed that aniline is converted into tricarboxylic acid (TCA) cycle intermediates, with catechol 2,3-dioxygenase being a key enzyme in this process. nih.gov

Besides oxidative deamination, other biotransformation mechanisms for aniline derivatives have been identified. These include reversible acylation to form acetanilide (B955) and formanilide, and N-oxidation, which can result in the formation of oligomeric condensation products. nih.gov Cyanobacteria have been shown to metabolize aniline into formanilide, acetanilide, and p-aminophenol. nih.gov The specific substituents on the aniline ring can influence the rate and pathway of transformation. For a series of substituted anilines, the rate of transformation was found to decrease in the order: aniline > 3-bromoaniline (B18343) > 3-chloroaniline (B41212) > 3-methylaniline > 3-methoxyaniline > 3-nitroaniline (B104315) > 3-cyanoaniline, with the transformation pathway involving oxidative deamination to catechols. researchgate.net

Table 1: Common Biotransformation Pathways and Metabolites of Aniline Derivatives

| Pathway | Key Enzymes/Process | Intermediate/Final Metabolites | References |

| Oxidative Deamination | Dioxygenases | Catechol, cis,cis-muconic acid, β-ketoadipic acid, Succinic acid, CO2 | nih.gov, researchgate.net, nih.gov |

| Acylation | Acyltransferases | Acetanilide, Formanilide | nih.gov, nih.gov |

| Hydroxylation | Monooxygenases | p-Aminophenol | nih.gov |

| N-oxidation | Oxidases | Phenylhydroxylamine, Nitrosobenzene, Oligomers | nih.gov, nih.gov |

Environmental Degradation Pathways and Remediation Technologies

Once released into the environment, aniline derivatives are subject to various degradation processes that determine their fate and transport. These processes can be biotic, such as microbial degradation, or abiotic, including photodegradation and chemical oxidation. dcceew.gov.au

In the atmosphere, aniline degrades rapidly, primarily through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about two hours. dcceew.gov.au In aquatic systems, aniline is subject to biodegradation, photodegradation, and adsorption to sediment and humic materials. dcceew.gov.au The half-life of aniline in an industrial river has been reported as 2.3 days. dcceew.gov.au In soil, aniline is moderately adsorbed to organic material and is subject to biodegradation, with a half-life of less than one week in some conditions. dcceew.gov.au However, a significant portion (around 80%) can become strongly bound to humic acids, making it less accessible for degradation and extending its half-life to as long as 350 days. europa.eunih.gov

Due to the persistence and toxicity of some aniline derivatives, various remediation technologies have been developed to remove them from contaminated water and soil. These technologies can be broadly categorized as physical, biological, and chemical methods. nih.gov Biological treatments, or bioremediation, leverage the metabolic capabilities of microorganisms to break down contaminants. researchgate.net Studies have identified several bacterial genera, including Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga, as effective aniline degraders under aerobic conditions. mdpi.com

Advanced Oxidation Processes (AOPs) have emerged as highly effective and cost-efficient chemical technologies for eliminating aniline and its derivatives from wastewater. nih.gov AOPs generate highly reactive hydroxyl radicals (HO•) that can non-selectively oxidize a wide range of organic compounds. nih.gov

Key AOPs for aniline degradation include:

Fenton's Reagent (Fe²⁺/H₂O₂): This process uses hydrogen peroxide in the presence of an iron catalyst to produce hydroxyl radicals. It has proven effective in degrading toxic organic compounds, including aniline. nih.gov

Ozonation: Ozone (O₃) can directly oxidize aniline or decompose to form hydroxyl radicals. Combining ozonation with other processes, such as titanium dioxide-assisted photocatalysis, can enhance the removal of total organic carbon. nih.gov

UV-based Processes: The combination of ultraviolet (UV) light with oxidants like peroxy disulfate (S₂O₈²⁻) significantly increases the efficiency of aniline removal. The UV radiation promotes the generation of strong oxidizing radicals, leading to rapid degradation. ije.irresearchgate.net Studies have shown that a combined UV/peroxy disulfate process can achieve up to 96% aniline removal. ije.ir

High-Gravity Technology: Coupling AOPs like the O₃/Fe(II) process with high-gravity technology in a rotating packed bed can enhance the mass transfer of ozone, leading to rapid and deep degradation of aniline wastewater. energetic-materials.org.cn

Table 2: Comparison of Remediation Technologies for Aniline Derivatives

| Technology | Principle | Advantages | Disadvantages | References |

| Bioremediation | Microbial metabolism breaks down contaminants. | Cost-effective, environmentally friendly. | Slow process, sensitive to environmental conditions. | mdpi.com, researchgate.net |

| Fenton's Reagent | Generation of hydroxyl radicals from Fe²⁺ and H₂O₂. | High efficiency, rapid degradation. | Requires acidic pH, produces iron sludge. | nih.gov |

| Ozonation | Oxidation by ozone and resulting hydroxyl radicals. | Effective for a wide range of compounds. | High operational cost, potential for byproduct formation. | nih.gov |

| UV/Peroxy Disulfate | UV-activated generation of sulfate (B86663) and hydroxyl radicals. | High efficiency (up to 96% removal), low-cost materials. | UV lamp maintenance, water turbidity can reduce efficiency. | ije.ir, researchgate.net |

Ecotoxicological Studies of Related Aniline Compounds in Aquatic and Terrestrial Systems

The potential for aniline derivatives to cause harm to ecosystems is a significant concern. mdpi.com Ecotoxicological studies evaluate the adverse effects of these chemicals on various organisms.

In aquatic environments, aniline is considered highly toxic to aquatic life. dcceew.gov.au Aromatic amines can persist in water, leading to pollution and potential bioaccumulation in the food web. mdpi.com The toxicity varies among different species. For example, crustaceans are often more sensitive than bacteria and protozoa. researchgate.net Studies on chlorinated anilines have shown they can disrupt behavior, growth, reproduction, and development in aquatic organisms. mdpi.com Aniline's metabolites, such as aminophenols and phenylhydroxylamine, can also be highly toxic to aquatic life, including cyanobacteria. nih.gov

Chronic exposure to low concentrations of aniline can also have significant impacts. In a 90-day study, tilapia exposed to aniline at a concentration as low as 0.02 mg/L showed reduced fish yield, specific growth rate, and food conversion efficiency. nih.gov Reproductive functions in the same fish were affected at concentrations of 0.5 mg/L and above. nih.gov

In terrestrial systems, aniline is generally considered unlikely to exist in concentrations high enough to cause serious acute or chronic effects on organisms. dcceew.gov.auepa.gov However, there is evidence of potential risk to terrestrial plants from atmospheric exposure, though further testing is required to establish a no-effect concentration. europa.eu Once in the soil, aniline can be taken up by plant roots and bind to plant constituents. canada.ca

Table 3: Acute Ecotoxicity of Aniline in Various Aquatic Organisms

| Organism | Species | Endpoint | Concentration (mg/L) | Reference |

| Fish | Oreochromis mossambicus (Tilapia) | 96h LC50 | 69.4 | nih.gov |

| Crustacean | Moina micrura (Cladoceran) | 96h LC50 | 0.6 | nih.gov |

| Worm | Branchiura sowerbyi (Oligochaete) | 96h LC50 | 586 | nih.gov |

| Crustacean | Daphnia magna | 48h EC50 | 0.36 | researchgate.net |

| Protozoa | Tetrahymena thermophila | 24h EC50 | 403 | researchgate.net |

| Bacteria | Aliivibrio fischeri | 30 min EC50 | 36.6 | researchgate.net |

LC50 (Lethal Concentration, 50%): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Sustainable Synthesis of 3-(Cyclopentyloxy)-4-methoxyaniline

The traditional synthesis of anilines often involves harsh reaction conditions and the use of hazardous reagents. Modern research is focused on developing more sustainable and environmentally friendly methods. The synthesis of this compound can benefit from these advancements through the exploration of novel catalytic systems.

Future research in this area will likely concentrate on several key strategies:

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture and recycled is a cornerstone of green chemistry. Research into porous materials like zeolites, metal-organic frameworks (MOFs), and functionalized polymers as catalyst supports for metals such as palladium, platinum, or nickel could lead to efficient and reusable systems for the synthesis of substituted anilines.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The use of engineered enzymes, such as transaminases or nitroreductases, could enable the synthesis of this compound under mild conditions with high stereo- and regioselectivity.

Electrocatalysis and Photocatalysis: These methods utilize electrical energy or light to drive chemical reactions, often with high efficiency and selectivity. Electrocatalytic reduction of the corresponding nitrobenzene (B124822) precursor using renewable electricity is a promising green route. Similarly, photocatalytic methods using semiconductor materials could offer a sustainable pathway for the synthesis of this aniline (B41778) derivative.

| Catalytic System | Description | Potential Advantages for Sustainable Synthesis |

| Heterogeneous Catalysts (e.g., Pd/C, Raney Ni) | Solid catalysts that facilitate hydrogenation of the corresponding nitroaromatic precursor. | Reusability, ease of separation from product, potential for continuous flow processes. |

| Biocatalysts (e.g., Nitroreductases, Transaminases) | Enzymes that can selectively reduce the nitro group or introduce the amino group under mild aqueous conditions. | High selectivity, biodegradability, operation under ambient temperature and pressure. |

| Electrocatalytic Systems | Use of an electric current to drive the reduction of the nitro group, often with a mediator. | Utilization of renewable energy, high efficiency, and reduced waste generation. frontiersin.org |

| Photocatalysts (e.g., TiO2, g-C3N4) | Semiconductor materials that can generate reactive species upon light absorption to facilitate the synthesis. | Use of solar energy, mild reaction conditions, potential for degradation of pollutants. |

Design and Synthesis of Next-Generation Biologically Active Derivatives with Enhanced Specificity

Substituted anilines are a common scaffold in many biologically active compounds and pharmaceuticals. This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of phosphodiesterase 4 (PDE4), which are of interest for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. For instance, it is a building block for pyridazin-3(2H)-one derivatives that act as PDE4 inhibitors google.com.

Future research will focus on using this compound as a starting material to design and synthesize novel derivatives with enhanced biological activity and specificity. Key areas of exploration include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline structure will help in understanding how different functional groups influence biological activity. This knowledge can then be used to design more potent and selective molecules.

Target-Oriented Synthesis: By identifying specific biological targets, such as enzymes or receptors implicated in disease, derivatives of this compound can be designed to interact with these targets with high affinity and specificity.

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual or synergistic biological activities.

Recently, this compound has been utilized in the synthesis of 8-hydroxyquinoline derivatives, which are known to possess a wide range of biological activities, including antibacterial and anticancer properties mdpi.com.

| Derivative Class | Potential Biological Target | Therapeutic Area |

| Pyridazin-3(2H)-ones | Phosphodiesterase 4 (PDE4) | Anti-inflammatory (COPD, Asthma) google.com |

| 8-Hydroxyquinolines | Various enzymes and receptors | Antibacterial, Anticancer mdpi.com |

| Novel Heterocycles | Kinases, G-protein coupled receptors | Oncology, Neuroscience |

Integration of this compound into Advanced Materials and Nanotechnology

Aniline and its derivatives are well-known precursors for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications in electronics, sensors, and energy storage. The unique substitution pattern of this compound could impart novel properties to polyaniline-based materials.

Emerging research directions in this area include:

Functional Polymers: The polymerization of this compound or its copolymerization with aniline could lead to the formation of new functional polymers. The bulky cyclopentyloxy group may influence the polymer's morphology, solubility, and electronic properties, making it suitable for applications in organic electronics or as a sensory material. Research has shown that modifying aniline monomers can tune the properties of the resulting polymers for applications such as chemical sensors researchgate.net.

Nanomaterials: Incorporation of this substituted aniline into nanomaterials, such as nanoparticles, nanotubes, or nanocomposites, could create advanced materials with tailored properties. For example, functionalizing nanoparticles with this aniline derivative could enhance their dispersibility in organic media or introduce specific recognition sites.

Smart Materials: The responsive nature of the aniline moiety to changes in pH and redox potential could be exploited to create "smart" materials that change their properties in response to external stimuli.

Development of Greener Chemical Processes for Production and Degradation of Substituted Anilines